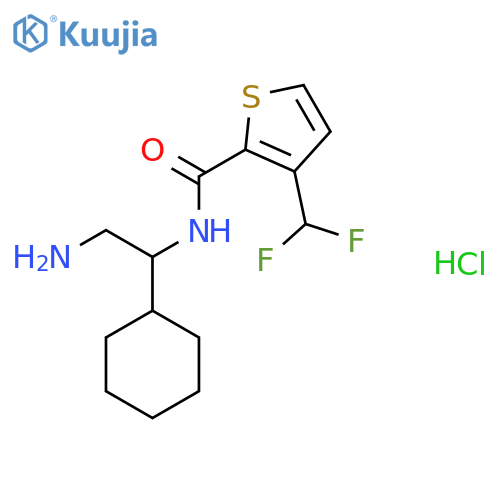

Cas no 2418710-03-7 (N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride)

N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- EN300-26675985

- 2418710-03-7

- N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride

- N-(2-Amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide;hydrochloride

-

- MDL: MFCD32680009

- インチ: 1S/C14H20F2N2OS.ClH/c15-13(16)10-6-7-20-12(10)14(19)18-11(8-17)9-4-2-1-3-5-9;/h6-7,9,11,13H,1-5,8,17H2,(H,18,19);1H

- InChIKey: NYUFCFKJCXWVKR-UHFFFAOYSA-N

- SMILES: Cl.S1C=CC(C(F)F)=C1C(NC(CN)C1CCCCC1)=O

計算された属性

- 精确分子量: 338.1031185g/mol

- 同位素质量: 338.1031185g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 5

- 重原子数量: 21

- 回転可能化学結合数: 5

- 複雑さ: 324

- 共价键单元数量: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.4Ų

N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26675985-1.0g |

N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride |

2418710-03-7 | 95.0% | 1.0g |

$1485.0 | 2025-03-20 | |

| Enamine | EN300-26675985-0.5g |

N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride |

2418710-03-7 | 95.0% | 0.5g |

$1158.0 | 2025-03-20 | |

| Enamine | EN300-26675985-2.5g |

N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride |

2418710-03-7 | 95.0% | 2.5g |

$2912.0 | 2025-03-20 | |

| Enamine | EN300-26675985-0.05g |

N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride |

2418710-03-7 | 95.0% | 0.05g |

$344.0 | 2025-03-20 | |

| Enamine | EN300-26675985-10g |

N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride |

2418710-03-7 | 95% | 10g |

$6390.0 | 2023-09-12 | |

| 1PlusChem | 1P028WFE-5g |

N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamidehydrochloride |

2418710-03-7 | 95% | 5g |

$5388.00 | 2023-12-18 | |

| 1PlusChem | 1P028WFE-1g |

N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamidehydrochloride |

2418710-03-7 | 95% | 1g |

$1898.00 | 2023-12-18 | |

| Enamine | EN300-26675985-5.0g |

N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride |

2418710-03-7 | 95.0% | 5.0g |

$4309.0 | 2025-03-20 | |

| Enamine | EN300-26675985-0.25g |

N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride |

2418710-03-7 | 95.0% | 0.25g |

$735.0 | 2025-03-20 | |

| Enamine | EN300-26675985-1g |

N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride |

2418710-03-7 | 95% | 1g |

$1485.0 | 2023-09-12 |

N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride 関連文献

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochlorideに関する追加情報

N-(2-Amino-1-Cyclohexylethyl)-3-(Difluoromethyl)Thiophene-2-Carboxamide Hydrochloride: A Comprehensive Overview

The compound N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride (CAS No. 2418710-03-7) is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a thiophene ring, a difluoromethyl group, and an amino-containing cyclohexyl substituent. The presence of these functional groups makes it a versatile molecule with intriguing chemical properties and biological activity.

Recent studies have highlighted the importance of thiophene derivatives in drug discovery, particularly due to their ability to modulate various biological pathways. The difluoromethyl group in this compound is known to enhance the stability and bioavailability of molecules, making it a valuable addition to pharmaceutical research. Furthermore, the cyclohexyl group contributes to the molecule's lipophilicity, which is crucial for its interaction with biological membranes and receptors.

The synthesis of N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride involves a multi-step process that combines advanced organic chemistry techniques. Researchers have optimized the synthesis pathway to improve yield and purity, ensuring that the compound meets the highest standards for use in preclinical studies. The hydrochloride salt form of this compound is particularly advantageous for its solubility properties, which facilitate its administration in various dosage forms.

One of the most promising applications of this compound lies in its potential as a therapeutic agent. Preclinical studies have demonstrated that it exhibits potent activity against several disease models, including cancer and inflammatory disorders. The amino group in the molecule plays a critical role in its bioactivity by enabling interactions with target proteins. Additionally, the thiophene ring serves as a scaffold for further functionalization, allowing researchers to explore additional analogs with enhanced efficacy.

Recent advancements in computational chemistry have provided deeper insights into the molecular mechanisms of this compound. Molecular docking studies have revealed that it binds effectively to key enzymes involved in cellular signaling pathways. This understanding has paved the way for rational drug design strategies aimed at improving its therapeutic potential while minimizing off-target effects.

In conclusion, N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride (CAS No. 2418710-03-7) represents a cutting-edge molecule with significant potential in the field of drug discovery. Its unique structure, combined with recent research findings, underscores its importance as a valuable tool for advancing medical science.

2418710-03-7 (N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride) Related Products

- 1805026-33-8(Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate)

- 1056456-21-3(N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide)

- 1152567-40-2(1-4-(propan-2-yl)phenylcyclobutane-1-carbonitrile)

- 2090399-34-9(1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one)

- 1539951-78-4({1-2-(trifluoromethyl)phenylcyclobutyl}methanamine)

- 2228198-44-3(5-(1-bromopropan-2-yl)-1,3-oxazole)

- 65004-55-9(1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea)

- 4692-12-0(1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose)

- 90407-19-5(1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO-)

- 842140-39-0(2-Bromo-3-(4-ethylthio)phenyl-1-propene)